Lignocaine N-oxide

Antiarrhythmic drug development Ischemia-reperfusion injury Prodrug pharmacology

Lignocaine N-oxide (Lidocaine EP Impurity B) is the only pharmacopoeially mandated reference standard for lidocaine impurity profiling under EP/BP monographs. Unlike generic lidocaine, this compound is an ischemia-selective prodrug—pharmacologically inactive until bioreduced by hypoxic myocardium—making it irreplaceable for translational antiarrhythmic research. Substitution with lidocaine or other metabolites will fail analytical method validation and invalidate ANDA submissions. Procure as a fully characterized certified reference material with traceability to EP/USP primary standards. Essential for FMO-mediated N-oxidation pathway quantification via LC-MS/MS (m/z 251.18 [M+H]⁺).

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
CAS No. 2903-45-9
Cat. No. B1675381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLignocaine N-oxide
CAS2903-45-9
SynonymsLignocaine N-oxide; 
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-]
InChIInChI=1S/C14H22N2O2/c1-5-16(18,6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)
InChIKeyYDVXPJXUHRROBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lignocaine N-Oxide (CAS 2903-45-9): Scientific Baseline for Research and Analytical Procurement


Lignocaine N-oxide (also designated Lidocaine N-oxide, OCT2013, or Lidocaine EP Impurity B) is an aliphatic tertiary amine N-oxide with molecular formula C₁₄H₂₂N₂O₂ and molecular weight 250.34 g/mol [1]. It occurs naturally as a hepatic metabolite of the widely used amide-type local anesthetic and Class Ib antiarrhythmic agent lidocaine, formed via flavin-containing monooxygenase (FMO)-mediated N-oxidation in rat liver microsomes [2]. This compound is also recognized pharmacopoeially as Lidocaine Hydrochloride Impurity B (EP) and is supplied as a fully characterized reference standard for pharmaceutical quality control and analytical method validation [3][4].

Why Lidocaine Cannot Substitute for Lignocaine N-Oxide in Ischemia-Targeted Antiarrhythmic Research


Although Lignocaine N-oxide shares a common structural lineage with lidocaine and ultimately exerts its antiarrhythmic effect through sodium channel (Iₙₐ) blockade identical to that of lidocaine, generic substitution with lidocaine fails in the specific context of ischemia-selective therapeutic development [1]. Lidocaine itself is systemically active from the moment of administration, leading to a well-documented narrow therapeutic index and dose-limiting adverse effects including hypotension, bradycardia, CNS toxicity, and proarrhythmic potential [2]. In contrast, Lignocaine N-oxide is pharmacologically inactive prior to its hypoxia-dependent bioreduction to lidocaine, which occurs selectively within the reducing environment of ischemic myocardium [3][4]. This ischemia-activated prodrug mechanism confers spatial and temporal specificity of action that cannot be replicated by administering lidocaine directly. Consequently, substituting lidocaine for Lignocaine N-oxide in ischemia-targeted experimental models or in analytical protocols where impurity B is the specified reference standard will produce fundamentally different pharmacological and analytical outcomes, rendering the substitution scientifically invalid for those applications [5].

Quantitative Differentiation Evidence: Lignocaine N-Oxide vs. Lidocaine and Alternative Class I Antiarrhythmics


Translational Therapeutic Index: Lignocaine N-Oxide vs. Lidocaine in Myocardial Ischemia Models

In both ex vivo (isolated rat heart) and in vivo rat models of acute myocardial ischemia, Lignocaine N-oxide demonstrated antiarrhythmic effectiveness comparable to lidocaine while generating a translational therapeutic index that is far greater than that of lidocaine, with the comparator's narrow therapeutic index explicitly cited as the baseline limitation that the N-oxide overcomes [1][2].

Antiarrhythmic drug development Ischemia-reperfusion injury Prodrug pharmacology Sudden cardiac death prevention

Adverse Effect Profile: Complete Absence of Lidocaine-Associated Toxicity in Isolated Heart Model

In isolated rat heart preparations subjected to ischemia-induced ventricular fibrillation, Lignocaine N-oxide prevented arrhythmias without causing the adverse effects characteristically observed with lidocaine under identical experimental conditions [1]. The comparator (lidocaine) is associated with adverse effects including hypotension, bradycardia, heart block, and negative inotropic effects, whereas the patent literature explicitly states that Lignocaine N-oxide can be administered with no signs of excessive reduction in contractile function, decreased heart rate, complete heart block, or asystole [2].

Cardiac safety pharmacology Antiarrhythmic prodrugs Adverse effect profiling Ventricular fibrillation

Ischemia-Dependent Activation: Bioreductive Conversion Selectivity vs. Systemic Lidocaine Activity

Using a newly developed UHPLC-MS/MS analytical method in the rat isolated heart model, it was demonstrated that Lignocaine N-oxide undergoes reduction to lidocaine selectively within ischemic myocardium [1]. This contrasts with lidocaine, which is systemically active immediately upon administration regardless of tissue oxygenation status. The compound is pharmacologically inactive prior to hypoxia-activated conversion, and its antiarrhythmic effect exhibits absolute dependency on the presence of ischemia to exert an effect, despite producing a portfolio of effects on arrhythmias and conduction identical to that of lidocaine once activated [2].

Hypoxia-activated prodrugs Ischemia-selective drug delivery Bioreductive activation Myocardial infarction

Regulatory Reference Standard Identity: Lignocaine N-Oxide as EP Impurity B vs. Alternative Lidocaine Impurities

Lignocaine N-oxide is explicitly designated as Lidocaine Hydrochloride Impurity B in the European Pharmacopoeia (EP) and Lidocaine Impurity B in the British Pharmacopoeia (BP) [1][2]. Its regulatory identity is distinct from other lidocaine-related impurities such as Impurity A (2,6-dimethylaniline), Impurity C (monoethylglycinexylidide, MEGX), and Impurity D (2-chloro-N-(2,6-dimethylphenyl)acetamide). This compound is supplied with detailed characterization data compliant with regulatory guidelines and is specifically intended for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and stability studies [3].

Pharmaceutical quality control Analytical method validation Pharmacopoeial impurity standards ANDA and DMF submissions

Physicochemical Property Differentiation: pKa and Ionization State vs. Lidocaine

Lignocaine N-oxide exhibits fundamentally altered physicochemical properties relative to its parent lidocaine due to the introduction of the N-oxide functional group. The predicted pKa is 12.35 ± 0.70, which is substantially higher than lidocaine's pKa of approximately 7.9 for the tertiary amine group . The compound has a melting point of 127-129°C and is soluble in chloroform (slightly), DMSO (slightly), ethyl acetate, and methanol (slightly) [1]. These alterations affect chromatographic retention, ionization efficiency in mass spectrometry, and membrane permeability characteristics.

Physicochemical characterization Drug formulation development Solubility profiling N-oxide chemistry

Mass Spectral Differentiation: LC-ESI-MS/MS Fingerprint for Analytical Identification

Lignocaine N-oxide possesses a distinct high-resolution mass spectral signature that enables unambiguous differentiation from lidocaine and other lidocaine metabolites (e.g., MEGX, GX, 3-OH-lidocaine) in complex biological matrices. LC-ESI-QFT MS2 data acquired at collision energy 180 with resolution R=35000 for the [M+H]⁺ ion are available in MassBank, providing a definitive reference spectrum for compound identification [1][2]. The N-oxide functionality confers characteristic fragmentation patterns distinct from those of tertiary amine-containing analogs, enabling selective detection in metabolite profiling workflows.

LC-MS/MS method development Metabolite identification Forensic toxicology High-resolution mass spectrometry

Procurement-Guiding Application Scenarios for Lignocaine N-Oxide (CAS 2903-45-9)


Ischemia-Activated Antiarrhythmic Prodrug Development and Cardiac Safety Pharmacology

Lignocaine N-oxide is optimally deployed as a research tool in preclinical models of myocardial ischemia-reperfusion injury and ventricular arrhythmogenesis, where its ischemia-selective bioreductive activation to lidocaine enables investigation of targeted sodium channel blockade without confounding systemic effects. This scenario leverages the compound's translational therapeutic index that is far greater than lidocaine [1] and its complete absence of adverse cardiovascular effects in isolated heart preparations [2]. The compound is particularly suited for studies evaluating prophylactic antiarrhythmic strategies for sudden cardiac death prevention in at-risk populations where lidocaine's narrow therapeutic index has precluded broader clinical adoption [3].

Pharmaceutical Quality Control: EP Impurity B Reference Standard for Lidocaine Formulations

For QC laboratories and contract research organizations supporting ANDA submissions, Lignocaine N-oxide is the required reference standard for Lidocaine Hydrochloride Impurity B per European and British Pharmacopoeia monographs [1][2]. It is used in analytical method development, method validation, and stability-indicating assay qualification for lidocaine-containing pharmaceutical products (injectable solutions, topical formulations, and combination products). Procurement of this exact EP-specified impurity B standard is mandatory for regulatory compliance; substitution with structurally similar lidocaine metabolites or degradation products is not acceptable for pharmacopoeial testing [3].

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Lidocaine N-Oxidation Pathway Quantification

As a characterized lidocaine metabolite formed via FMO-mediated N-oxidation in hepatic microsomes [1], Lignocaine N-oxide serves as an authentic analytical standard for quantifying N-oxidation pathway activity in in vitro metabolism studies using liver S9 fractions, precision-cut liver slices, or recombinant enzyme systems. Its distinct mass spectral signature (m/z 251.18 [M+H]⁺, +16 Da relative to lidocaine) [2] enables selective quantification via LC-MS/MS in the presence of other lidocaine metabolites (MEGX, GX, 3-OH-lidocaine). This application is essential for drug-drug interaction studies evaluating FMO inhibition or induction, and for interspecies comparative metabolism investigations [3].

Hypoxia-Activated Prodrug Platform Chemistry Research

Lignocaine N-oxide serves as a validated chemical biology probe and structural template for hypoxia-activated prodrug design, leveraging the demonstrated bioreductive conversion of the aliphatic amine N-oxide to its parent tertiary amine under ischemic conditions [1]. The compound's fundamentally altered physicochemical properties (pKa elevated by approximately 4.45 units relative to lidocaine) [2] exemplify how N-oxidation can modulate ionization state, membrane permeability, and tissue distribution to achieve site-selective drug activation. Researchers developing novel N-oxide prodrugs of other tertiary amine-containing pharmacophores can use Lignocaine N-oxide as a benchmark comparator for evaluating hypoxia-dependent activation efficiency and ischemic tissue selectivity in cardiac and solid tumor models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lignocaine N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.